Clausenamide

Übersicht

Beschreibung

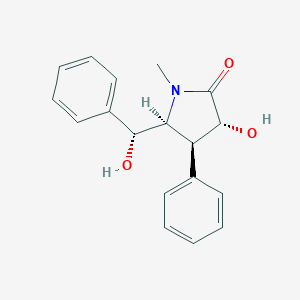

Clausenamide is a pyrrolidone-derived natural product first isolated from the aqueous extract of the leaves of Clausena lansium. It is known for its nootropic and anti-acute cerebral ischemia properties. This compound contains four chiral centers, resulting in eight pairs of enantiomers. Among these, the (-)-clausenamide enantiomer has been identified as the active ingredient with significant biological activities, including neuroprotection and cognitive enhancement .

Vorbereitungsmethoden

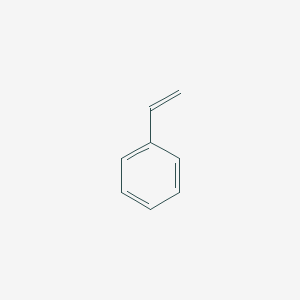

Clausenamide can be synthesized through various methods, including asymmetric synthesis and resolution intermediate synthesis. One efficient method involves the use of trans-cinnamic acid as the starting material. The synthesis proceeds through five steps, including the formation of a key intermediate amide, cyclization to afford clausenamidone, and reduction to obtain the target product. This method avoids the need for anhydrous and very low-temperature conditions, making it suitable for large-scale preparation .

Analyse Chemischer Reaktionen

Clausenamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Clausenamid kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von Clausenamidone mit Natriumborhydrid ergibt Clausenamid.

Substitution: Clausenamid kann an Substitutionsreaktionen teilnehmen und verschiedene substituierte Derivate bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Lithiumhydroxid für die Cyclisierung und Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Clausenamidone und Clausenamid .

Wissenschaftliche Forschungsanwendungen

Clausenamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Clausenamid wird als Modellverbindung in der synthetischen organischen Chemie verwendet, um Stereochemie und Reaktionsmechanismen zu untersuchen.

Biologie: Es wurde gezeigt, dass es vor Neurotoxizität schützt, die durch Okadaicsäure und Beta-Amyloid-Peptide induziert wird, was es zu einer wertvollen Verbindung in der neurobiologischen Forschung macht.

Medizin: Clausenamid gilt aufgrund seiner Fähigkeit, die synaptische Übertragung zu verbessern und das Gehirn vor Hypoxie- und Ischämie-Schäden zu schützen, als vielversprechender Medikamentenkandidat für die Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen.

Industrie: Die milden Reaktionsbedingungen und die preiswerten Rohstoffe, die bei der Synthese von Clausenamid verwendet werden, machen es für die industrielle Produktion geeignet

5. Wirkmechanismus

Clausenamid entfaltet seine Wirkung über mehrere molekulare Ziele und Pfade:

Verbesserung der Kognition: Clausenamid steigert die Kognition, indem es die synaptische Plastizität sowohl in der Wirksamkeit als auch in der Struktur verbessert.

Neuroprotektion: Es hemmt die Beta-Amyloid-Toxizität und blockiert die Bildung neurofibrillärer Tangle, indem es die Phosphorylierung des Tau-Proteins hemmt.

Anti-Demenz: Die Anti-Demenz-Wirkung von Clausenamid zeichnet sich durch eine erhöhte synaptische Plastizität und die Hemmung der Bildung neurofibrillärer Tangle aus

Wirkmechanismus

Clausenamide exerts its effects through multiple molecular targets and pathways:

Cognition Enhancement: this compound increases cognition by enhancing synaptic plasticity both in efficacy and structure.

Neuroprotection: It inhibits beta-amyloid toxicity and blocks neurofibrillary tangle formation by inhibiting the phosphorylation of tau protein.

Anti-Dementia: This compound’s anti-dementia effect is characterized by increased synaptic plasticity and inhibition of neurofibrillary tangle formation

Vergleich Mit ähnlichen Verbindungen

Clausenamid ist einzigartig aufgrund seiner mehreren chiralen Zentren und seiner signifikanten biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Clausenalansamide: Dies sind acyclische Amide, die aus Clausena lansium isoliert wurden und entzündungshemmende Eigenschaften besitzen.

Clausenalin: Eine weitere Verbindung aus Clausena lansium mit potentiellen biologischen Aktivitäten.

Imperatorin und Wampetin: Verbindungen mit signifikanter entzündungshemmender Aktivität.

Clausenamid zeichnet sich durch seine potenten neuroprotektiven und kognitionsfördernden Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht.

Eigenschaften

IUPAC Name |

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103541-15-7 | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 240 °C | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

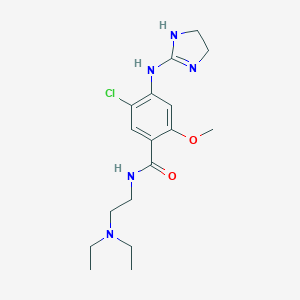

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)